4-Methoxy-4-oxobut-2-en-2-yl benzoate
Description
4-Methoxy-4-oxobut-2-en-2-yl benzoate is a benzoate ester characterized by a methoxy group and a ketone (oxo) substituent on a conjugated butenolide ring. Similar compounds, such as phenyl benzoate derivatives, are synthesized for evaluating pharmaceutical properties, as seen in analogues like 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate, which exhibit perpendicular aromatic rings and hydrogen-bonded crystal structures .
Properties
CAS No. |
53067-25-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4-methoxy-4-oxobut-2-en-2-yl) benzoate |
InChI |
InChI=1S/C12H12O4/c1-9(8-11(13)15-2)16-12(14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WZFAHVQUOFYFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxobut-2-en-2-yl benzoate typically involves the esterification of 4-methoxy-4-oxobut-2-enoic acid with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxobut-2-en-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
4-Methoxy-4-oxobut-2-en-2-yl benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxobut-2-en-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Insights :
- The methoxy and oxo groups in the target compound likely enhance its electrophilicity compared to alkyl or benzyl esters, influencing reactivity in polymerization or hydrolysis .
- Substituents like dimethylamino (in ethyl 4-(dimethylamino) benzoate) improve electron donation, increasing reactivity in resin curing, whereas methoxy groups may stabilize intermediates via conjugation .
Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Properties
Stability Considerations :
- Benzoate esters with electron-withdrawing groups (e.g., oxo, methoxy) may exhibit slower hydrolysis rates compared to alkyl esters due to reduced electrophilicity at the ester carbonyl .
- The conjugated butenolide system in the target compound could enhance UV stability, similar to phenyl benzoate derivatives with rigid structures .
Polymer and Resin Chemistry
- Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin curing, achieving higher degrees of conversion and superior physical properties . The target compound’s methoxy group may similarly enhance curing efficiency in photopolymerization.
- Alkyl benzoates (e.g., methyl, ethyl) are widely used in cosmetics for their emollient properties, whereas methoxy-substituted esters may find niche roles in specialty coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
